molecular formula C7H11F3N2O2 B15291322 Morpholine 3,3,3-trifluoropropanamide

Morpholine 3,3,3-trifluoropropanamide

Cat. No.: B15291322
M. Wt: 212.17 g/mol
InChI Key: AEORMQXRMYXCED-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine 3,3,3-trifluoropropanamide can be synthesized through the reaction of morpholine with 3,3,3-trifluoropropanoyl chloride under controlled conditions . The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent moisture from interfering with the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves similar steps as the laboratory preparation, scaled up to accommodate larger quantities. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Morpholine 3,3,3-trifluoropropanamide primarily undergoes substitution reactions, particularly with Grignard reagents . These reactions result in the formation of (E)-β-fluoro-α,β-unsaturated amides with high stereocontrol .

Common Reagents and Conditions

Major Products

The major products formed from the reactions of this compound with Grignard reagents are (E)-β-fluoro-α,β-unsaturated amides .

Properties

Molecular Formula

C7H11F3N2O2

Molecular Weight

212.17 g/mol

IUPAC Name

3,3,3-trifluoro-2-morpholin-4-ylpropanamide

InChI

InChI=1S/C7H11F3N2O2/c8-7(9,10)5(6(11)13)12-1-3-14-4-2-12/h5H,1-4H2,(H2,11,13)

InChI Key

AEORMQXRMYXCED-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(C(=O)N)C(F)(F)F

Origin of Product

United States

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